N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide
Overview
Description
N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The compound features a triazole ring, a dichlorobenzyl group, and a dimethoxybenzamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method includes the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The dichlorobenzyl group is introduced through nucleophilic substitution reactions, often using 2,6-dichlorobenzyl chloride as a starting material. The final step involves coupling the triazole intermediate with 3,5-dimethoxybenzoyl chloride under suitable conditions to form the target compound.
Industrial production methods may involve optimizing reaction conditions to enhance yield and purity, such as using continuous flow reactors or employing catalysts to accelerate the reaction rates.
Chemical Reactions Analysis
N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, introducing different substituents depending on the reagents used.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research focuses on its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the synthesis of various industrial chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and dichlorobenzyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target being studied.
Comparison with Similar Compounds
N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide can be compared with other compounds featuring similar structural motifs, such as:
Benzimidazoles: These compounds also contain nitrogen heterocycles and exhibit a wide range of biological activities, including anticancer and antiviral properties.
Triazoles: Similar to the target compound, triazole derivatives are known for their antifungal and antimicrobial activities.
Benzamides: Compounds with benzamide moieties are often explored for their therapeutic potential in various diseases.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[1-[(2,6-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O3/c1-26-12-6-11(7-13(8-12)27-2)17(25)22-18-21-10-24(23-18)9-14-15(19)4-3-5-16(14)20/h3-8,10H,9H2,1-2H3,(H,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCPSPHZOVRBRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN(C=N2)CC3=C(C=CC=C3Cl)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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